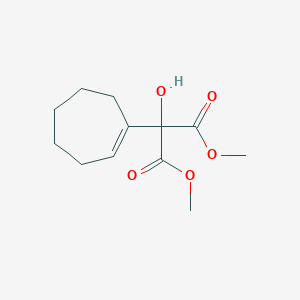![molecular formula C24H37N3S B14371459 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile CAS No. 91233-05-5](/img/structure/B14371459.png)
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a long alkyl chain, a pyridine ring, and a sulfanyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyridine derivative with a sulfanyl group, followed by the introduction of the pentadecyl chain and the butanedinitrile moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]but
Properties
CAS No. |
91233-05-5 |
|---|---|
Molecular Formula |
C24H37N3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-pentadecyl-3-pyridin-2-ylsulfanylbutanedinitrile |
InChI |
InChI=1S/C24H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22(20-25)23(21-26)28-24-18-15-16-19-27-24/h15-16,18-19,22-23H,2-14,17H2,1H3 |
InChI Key |
XMXNJYSOKCXNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C#N)C(C#N)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



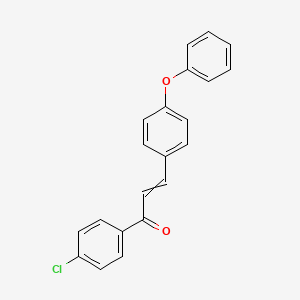
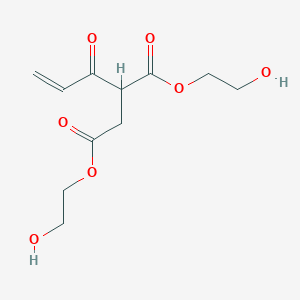
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
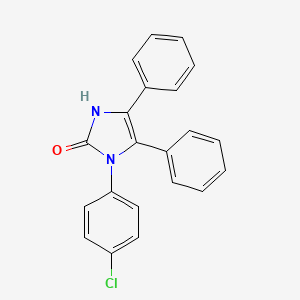
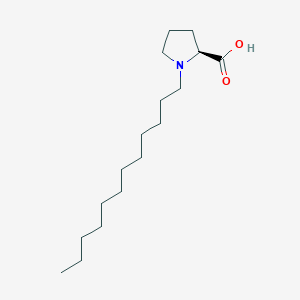
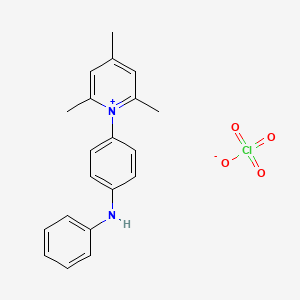
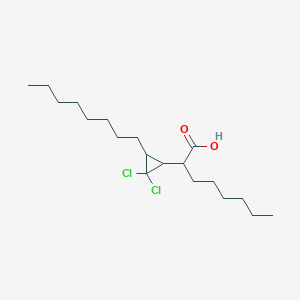

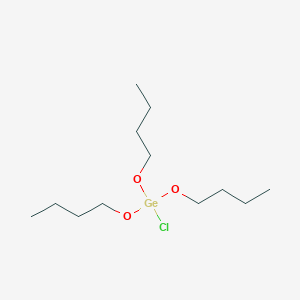

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)

